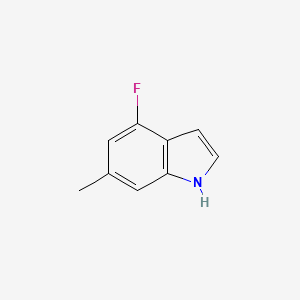

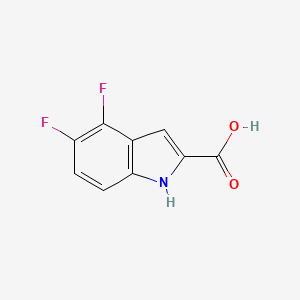

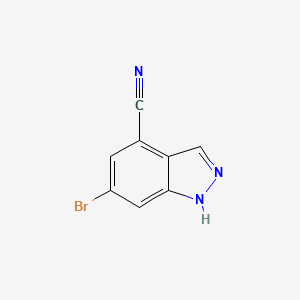

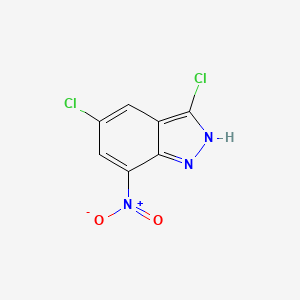

![molecular formula C14H25NO3 B1343774 Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 374795-47-8](/img/structure/B1343774.png)

Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Descripción general

Descripción

“Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate” is a chemical compound . It’s related to other compounds such as “tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate” and "tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate" .

Molecular Structure Analysis

The InChI code for “Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate” is1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-5-13(6-9-15)4-7-14-10(16)18-13/h4-9H2,1-3H3,(H,14,16) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate” is 284.4 . It’s typically stored at room temperature and is in the form of an oil .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate and its related compounds have been noted for their utility in synthetic chemistry. They offer scalable synthetic routes and are valuable for further selective derivation, providing access to chemical spaces complementary to piperidine ring systems. This versatility makes them useful in synthesizing novel compounds (Meyers et al., 2009).

Spirocyclic Derivatives and Bioactivity

Spirocyclic derivatives, including the 1-oxa-9-azaspiro[5.5]undecane core, are integral to natural and synthetic products known for their significant biological activities. The unique structures and potential applications of these compounds have made them a focus of chemical synthesis, exploring different strategies for their construction (Sinibaldi & Canet, 2008). Moreover, certain spirocyclic derivatives of ciprofloxacin have been studied as antibacterial agents, showing distinct activity against specific bacterial strains, highlighting their potential in medical applications (Lukin et al., 2022).

Role in NMR Spectroscopy and Absolute Configuration Assignment

The compound has also been used in the field of spectroscopy. For instance, derivatives of tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate have been utilized in NMR spectroscopy to determine the absolute configuration of certain molecular structures. This application is crucial in the detailed analysis and understanding of complex organic molecules (Jakubowska et al., 2013).

Utility in Protective Group Chemistry

In protective group chemistry, derivatives of tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate have been employed for the introduction of Boc protecting groups to amines. These compounds offer advantages such as good yields, purity, and stability, making them a preferable choice over other reagents (Rao et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-6-14(7-9-15)5-4-10-17-11-14/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQROBXLJLQQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCCOC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620720 | |

| Record name | tert-Butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374795-47-8 | |

| Record name | tert-Butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.